molecular formula C13H17N3O2S2 B5539627 4-(TERT-BUTYL)-N~1~-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-1-BENZENESULFONAMIDE

4-(TERT-BUTYL)-N~1~-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-1-BENZENESULFONAMIDE

Cat. No.: B5539627
M. Wt: 311.4 g/mol
InChI Key: ZHQKAUQKWRVZGZ-UHFFFAOYSA-N
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Description

4-(TERT-BUTYL)-N~1~-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-1-BENZENESULFONAMIDE is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of the thiadiazole ring in its structure contributes to its wide range of pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-thiadiazole derivatives typically involves the reaction of hydrazonoyl halides with various reagents. For example, the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioyl hydrazones in absolute ethanol in the presence of triethylamine can yield the corresponding 1,3,4-thiadiazole derivatives . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine.

Industrial Production Methods

Industrial production methods for 1,3,4-thiadiazole derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(TERT-BUTYL)-N~1~-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The thiadiazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles or nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiadiazole derivatives. These products can have different biological activities and applications.

Scientific Research Applications

4-(TERT-BUTYL)-N~1~-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-1-BENZENESULFONAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(TERT-BUTYL)-N~1~-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The thiadiazole ring can interact with proteins and enzymes, inhibiting their activity. This interaction can disrupt essential biological processes in microorganisms, leading to their death. Additionally, the compound’s anti-inflammatory properties are attributed to its ability to inhibit the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(TERT-BUTYL)-N~1~-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-1-BENZENESULFONAMIDE include:

    Sulfamethoxazole: An antimicrobial agent with a similar thiadiazole ring structure.

    Acetazolamide: A diuretic and anticonvulsant with a thiadiazole ring.

    Butazolamide: An anti-glaucoma agent with a thiadiazole ring.

Uniqueness

What sets this compound apart is its unique combination of a tert-butyl group and a benzenesulfonamide moiety. This combination enhances its stability and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-tert-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S2/c1-9-14-15-12(19-9)16-20(17,18)11-7-5-10(6-8-11)13(2,3)4/h5-8H,1-4H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQKAUQKWRVZGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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